molecular formula C23H30N2O3 B115535 2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153181-43-2

2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B115535
CAS RN: 153181-43-2
M. Wt: 382.5 g/mol
InChI Key: ITHMKJIOEXGHDG-CZYKHXBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. It was first synthesized by Hoffmann-La Roche in 1983 and has since been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

Ro 20-1724 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downstream modulation of various cellular pathways.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. It also has bronchodilatory effects by relaxing the smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD. Additionally, Ro 20-1724 has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

Ro 20-1724 is a useful tool compound for studying the role of PDE4 in various cellular processes. Its selectivity for PDE4 over other PDE isoforms and its ability to cross the blood-brain barrier make it a valuable compound for studying the central nervous system. However, its low solubility in water and the need for DMSO as a solvent can limit its use in certain assays.

Future Directions

There are several potential future directions for the study of Ro 20-1724 and PDE4 inhibitors in general. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of PDE4 inhibitors in combination with other therapies, such as corticosteroids, for the treatment of inflammatory diseases. Finally, the role of PDE4 inhibitors in the regulation of immune cell function and the potential for their use in cancer immunotherapy is an area of active research.

Synthesis Methods

Ro 20-1724 can be synthesized through a multistep process starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a diazepine ring and the introduction of the diethylhexyl and phenylmethyl groups. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects.

properties

CAS RN

153181-43-2

Product Name

2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C23H30N2O3/c1-3-24-19(15-17-11-7-5-8-12-17)21(26)22(27)20(25(4-2)23(24)28)16-18-13-9-6-10-14-18/h5-14,19-22,26-27H,3-4,15-16H2,1-2H3/t19-,20-,21+,22+/m1/s1

InChI Key

ITHMKJIOEXGHDG-CZYKHXBRSA-N

Isomeric SMILES

CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

SMILES

CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Other CAS RN

153181-43-2

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-on e

Origin of Product

United States

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